molecular formula C6H12ClNO B1428782 (S)-2-Methylpiperidin-4-one hydrochloride CAS No. 790667-45-7

(S)-2-Methylpiperidin-4-one hydrochloride

Cat. No.: B1428782
CAS No.: 790667-45-7
M. Wt: 149.62 g/mol
InChI Key: ACXLFVKOKDSUOU-JEDNCBNOSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) might be used .

Scientific Research Applications

1. Cocrystal Formation

Bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, related to (S)-2-Methylpiperidin-4-one hydrochloride, has been used to form cocrystals in a study by Dega-Szafran et al. (2006). This research provides insights into the molecular structure and interactions within these cocrystals, contributing to a deeper understanding of solid-state chemistry and material science (Dega-Szafran, Dulewicz, Dutkiewicz, & Kosturkiewicz, 2006).

2. Synthesis of Oxime Esters

Harini et al. (2014) describe the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, showcasing the potential of this compound derivatives in creating compounds with notable antioxidant and antimicrobial properties (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).

3. Large-Scale Synthesis

The compound plays a critical role in the synthesis of 4-Methylenepiperidine hydrochloride, a key intermediate in producing the antifungal drug efinaconazole, as demonstrated by Chen et al. (2019). This indicates its importance in pharmaceutical manufacturing processes (Chen, Li, Li, Liu, Li, & Tan, 2019).

4. NMR Spectroscopy Studies

Studies like those conducted by Dega-Szafran, Dulewicz, and Szafran (2006) utilize NMR spectroscopy to analyze derivatives of this compound. These studies offer valuable information on molecular conformations and chemical environments, enhancing our understanding of chemical properties and interactions (Dega-Szafran, Dulewicz, & Szafran, 2006).

Mechanism of Action

If the compound is a drug, its mechanism of action would be studied. This involves understanding how the drug interacts with its target in the body .

Safety and Hazards

This involves studying the toxicity of the compound and understanding its safety profile. It includes looking at the compound’s effects on cells and animals, and studying any adverse effects .

Future Directions

This involves predicting or suggesting future research directions. It could include potential applications of the compound, or suggestions for further studies to understand its properties or mechanisms better .

Properties

IUPAC Name

(2S)-2-methylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-4-6(8)2-3-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXLFVKOKDSUOU-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790667-45-7
Record name 2-(S)-Methyl-4-piperidinone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790667-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Methylpiperidin-4-one hydrochloride
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(S)-2-Methylpiperidin-4-one hydrochloride
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Reactant of Route 4
(S)-2-Methylpiperidin-4-one hydrochloride
Reactant of Route 5
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Reactant of Route 6
(S)-2-Methylpiperidin-4-one hydrochloride

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